A 419259 (GMP)

Description

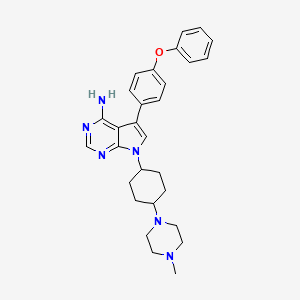

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSOQRNTAPCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364042-47-7 | |

| Record name | A 419259 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A-419259 (GMP) in Chronic Myeloid Leukemia (CML) Cells: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of A-419259, a pyrrolopyrimidine-based inhibitor, in Chronic Myeloid Leukemia (CML) cells. A-419259 demonstrates potent anti-proliferative and pro-apoptotic effects in CML cell lines by selectively targeting Src family kinases (SFKs), key mediators in the oncogenic signaling cascade initiated by the Bcr-Abl fusion protein. This document details the molecular interactions, downstream signaling consequences, and provides comprehensive experimental protocols and quantitative data to support further research and development in this area.

Introduction to CML and the Role of Bcr-Abl

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22 that results in the formation of the BCR-ABL1 fusion gene.[1][2] The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival, the hallmarks of CML.[1][2] While tyrosine kinase inhibitors (TKIs) that directly target Bcr-Abl have revolutionized CML treatment, the emergence of resistance and the persistence of leukemic stem cells necessitate the exploration of alternative therapeutic strategies. One such strategy involves targeting downstream signaling pathways that are critical for Bcr-Abl-mediated oncogenesis.

A-419259: A Selective Src Family Kinase Inhibitor

A-419259 is a potent and selective inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[3] In CML, SFKs are crucial downstream effectors of the Bcr-Abl oncoprotein.[4] While A-419259 does not directly inhibit the kinase activity of Bcr-Abl, its targeted inhibition of SFKs effectively disrupts the signaling cascade that promotes CML cell proliferation and survival.[3][4]

Mechanism of Action of A-419259 in CML Cells

The primary mechanism of action of A-419259 in CML cells is the induction of apoptosis through the inhibition of SFK-mediated signaling pathways. By binding to the ATP-binding site of SFKs, A-419259 prevents their activation and subsequent phosphorylation of downstream targets.[5] This leads to the suppression of two critical pro-survival signaling cascades: the STAT5 and the Ras/Raf/MEK/ERK (MAPK) pathways.[4][6]

The inhibition of STAT5 and ERK phosphorylation prevents their translocation to the nucleus, where they would normally activate the transcription of genes involved in cell cycle progression and apoptosis inhibition. The ultimate consequence of this signaling blockade is the induction of programmed cell death in CML cells.[4][6]

Quantitative Data

The efficacy of A-419259 has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against key kinases and CML cell lines.

| Target Kinase | IC50 (nM) |

| Src | 9 |

| Lck | <3 |

| Lyn | <3 |

| Table 1: Inhibitory activity of A-419259 against Src family kinases.[3] |

| CML Cell Line | IC50 (µM) |

| K-562 | 0.1 - 0.3 |

| Meg-01 | 0.1 |

| Table 2: Anti-proliferative activity of A-419259 in CML cell lines.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of A-419259 in CML cells.

Cell Viability Assay (CellTiter-Blue®)

This assay measures the metabolic activity of viable cells to determine the anti-proliferative effects of A-419259.

-

Cell Seeding: Seed CML cells (e.g., K-562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Add varying concentrations of A-419259 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent to each well.[7][8]

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.[7][8]

-

Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with A-419259.

-

Cell Treatment: Treat CML cells with A-419259 at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[9][10]

-

Analysis: Analyze the cells by flow cytometry within one hour.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key signaling proteins like STAT5 and ERK.

-

Cell Lysis: Lyse A-419259-treated and control CML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT5 and total ERK to confirm equal protein loading.

Conclusion

A-419259 represents a promising therapeutic agent for CML by effectively targeting the Bcr-Abl downstream signaling network through the inhibition of Src family kinases. Its ability to induce apoptosis in CML cells, including those that may be resistant to direct Bcr-Abl inhibitors, highlights the potential of this compound for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of A-419259 and similar SFK inhibitors in the context of CML and other related malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.in [promega.in]

- 8. promega.com [promega.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

A Comprehensive Technical Guide to A-419259 (GMP) in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

A-419259, also known as RK-20449, is a potent and selective second-generation pyrrolo-pyrimidine inhibitor with a primary function targeting the Src family of kinases (SFKs).[1][2] This compound has garnered significant interest in oncological research for its ability to disrupt key signaling pathways implicated in malignancies such as Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][3][4] The Good Manufacturing Practice (GMP) grade of A-419259 ensures its quality and suitability for use as an auxiliary reagent in advanced applications like cell therapy.[5] This guide provides an in-depth analysis of its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.

Mechanism of Action: An ATP-Site Inhibitor

A-419259 functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of Src family kinases.[4][6] Its binding to the ATP pocket induces significant conformational changes that lock the kinase in an inactive state.

Key mechanistic features include:

-

Induction of a Closed Conformation: X-ray crystallography studies reveal that A-419259 binding causes the kinase to adopt a closed, inactive conformation. In this state, the SH3 and SH2 domains engage with the SH2-kinase linker and the C-terminal tail, respectively.[4]

-

Unique Active Site Conformation: The inhibitor promotes a "C-helix-out/DFG-in" conformation of the active site. This rotation of the αC-helix prevents a critical ion-pairing interaction between Glu310 and Lys295, which is essential for kinase activity.[6]

-

Extended Activation Loop: A-419259 binding stabilizes an extended conformation of the activation loop, projecting the autophosphorylation site (e.g., Tyr416 in Hck) away from the active site and into the solvent, thereby preventing autophosphorylation and subsequent kinase activation.[4][6]

By blocking the autophosphorylation of myeloid-specific kinases, A-419259 effectively disrupts oncogenic signaling pathways.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

The Discovery and Development of A-419259: A Potent Src Family Kinase Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259, also known as RK-20449, is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs). Its development marked a significant step in the exploration of SFK inhibitors for therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of A-419259, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological context.

Introduction: The Rationale for Src Kinase Inhibition

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis of various human malignancies, including chronic myelogenous leukemia (CML). In CML, the constitutively active Bcr-Abl fusion protein is the primary driver of oncogenesis, and SFKs are key downstream effectors in the Bcr-Abl signaling cascade.[1] This understanding established SFKs as a critical therapeutic target for CML and other cancers.

Discovery and Synthesis

The discovery of A-419259 was the result of a focused effort to develop selective inhibitors of Src family kinases. While a detailed, step-by-step synthesis protocol for A-419259 is not publicly available in the reviewed literature, the general synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves a multi-step process. This typically includes the construction of the core pyrrolopyrimidine scaffold followed by the strategic addition of substituents to optimize potency and selectivity.

Mechanism of Action and Kinase Selectivity

A-419259 is an ATP-competitive inhibitor that targets the kinase domain of Src family members. It exhibits high affinity for several SFKs, thereby blocking their catalytic activity and downstream signaling.

Kinase Inhibition Profile

The inhibitory activity of A-419259 has been quantified against a panel of kinases, demonstrating its potency and selectivity for the Src family.

| Kinase | IC50 (nM) |

| Lck | <3 |

| Lyn | <3 |

| Hck | 0.43[2] |

| Src | 9 |

| c-Abl | 3000 |

| PKC | >33,000 |

Table 1: In vitro kinase inhibitory activity of A-419259.

Structural Basis of Inhibition

Crystallography studies of A-419259 in complex with Src family kinases have revealed the molecular basis for its inhibitory activity. These studies show that A-419259 binds to the ATP-binding pocket of the kinase domain, inducing a specific conformational state that is incompatible with catalytic activity.

In Vitro Biological Activity

The inhibitory effect of A-419259 on Src family kinases translates into potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those dependent on Bcr-Abl signaling.

Cellular Proliferation and Apoptosis

A-419259 has demonstrated significant efficacy in inhibiting the growth of CML cell lines.

| Cell Line | Cell Type | IC50 (µM) for Proliferation | Effect on Apoptosis |

| K-562 | CML, Philadelphia chromosome-positive (Ph+) | 0.1 - 0.3[3] | Induces apoptosis in a dose-dependent manner[3] |

| Meg-01 | CML, Ph+ | ~0.1[3] | Not specified |

| DAGM/Bcr-Abl | Murine myeloid, Bcr-Abl transformed | 0.1 - 0.3 (in the absence of IL-3)[3] | Not specified |

| TF-1 | Erythroleukemia, Ph- | Unaffected at similar concentrations | Not specified |

| HEL | Erythroleukemia, Ph- | Unaffected at similar concentrations | Not specified |

Table 2: Cellular activity of A-419259 in various leukemia cell lines.

Inhibition of Bcr-Abl Signaling Pathway

A-419259 effectively disrupts the Bcr-Abl signaling network by inhibiting its key downstream effectors, the Src family kinases. This leads to the suppression of critical pro-survival and proliferative signals. Specifically, treatment with A-419259 has been shown to block the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-regulated kinase (Erk).[1]

In Vivo Efficacy

The anti-tumor activity of A-419259 has been evaluated in preclinical animal models, demonstrating its potential for in vivo efficacy.

Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)

In a mouse patient-derived xenograft (PDX) model of acute myeloid leukemia (AML), administration of A-419259 at a dose of 30 mg/kg twice daily resulted in a significant reduction in the total number of AML cells and AML stem cells in both the bone marrow and spleen.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of A-419259 against purified Src family kinases.

Materials:

-

Purified recombinant kinase (e.g., Src, Lck, Lyn, Hck)

-

A-419259 stock solution (in DMSO)

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

96-well plates

-

Detection antibody (e.g., anti-phosphotyrosine)

-

Plate reader

Procedure:

-

Coat 96-well plates with the substrate peptide.

-

Prepare serial dilutions of A-419259 in kinase buffer.

-

Add the purified kinase to each well.

-

Add the A-419259 dilutions to the wells and incubate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature to allow for phosphorylation.

-

Stop the reaction and wash the plates.

-

Add a detection antibody conjugated to a reporter enzyme (e.g., HRP).

-

Add a substrate for the reporter enzyme and measure the signal using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., K-562 cells)

Objective: To determine the effect of A-419259 on the proliferation of cancer cell lines.

Materials:

-

K-562 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

A-419259 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed K-562 cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of A-419259 in culture medium.

-

Add the A-419259 dilutions to the cells.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo AML Patient-Derived Xenograft (PDX) Model (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of A-419259.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Primary AML patient cells

-

A-419259 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Expand primary AML cells from a patient sample.

-

Implant the AML cells into immunodeficient mice (e.g., intravenously or subcutaneously).

-

Allow the tumors to establish to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer A-419259 (e.g., 30 mg/kg, twice daily) or vehicle control to the respective groups.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, sacrifice the mice and harvest tumors and relevant tissues (e.g., bone marrow, spleen) for further analysis (e.g., counting of AML cells).

Conclusion

A-419259 is a potent and selective Src family kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical models of leukemia. Its ability to effectively block the Bcr-Abl signaling pathway highlights the therapeutic potential of targeting SFKs in CML and other related malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of novel kinase inhibitors for cancer therapy. Further investigation into the clinical potential of A-419259 and similar compounds is warranted.

References

An In-Depth Technical Guide to A-419259 (GMP Grade)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-419259, a potent and selective inhibitor of the Src family of kinases (SFKs). This document consolidates key chemical properties, biological activities, and handling information for the Good Manufacturing Practice (GMP) grade of this compound, intended for research and drug development applications.

Chemical Identity and Properties

A-419259, also known as RK-20449, is a pyrrolopyrimidine-based ATP-competitive inhibitor of Src family kinases.[1][2] It is available in different forms, with the trihydrochloride salt being commonly used in research.

Table 1: Chemical and Physical Properties of A-419259 and its Trihydrochloride Salt

| Property | A-419259 (Free Base) | A-419259 Trihydrochloride |

| Synonyms | RK-20449[3] | RK-20449[3] |

| CAS Number | 364042-47-7[1][2] | 1435934-25-0[3][4] |

| Molecular Formula | C₂₉H₃₄N₆O | C₂₉H₃₄N₆O · 3HCl[3][5] |

| Molecular Weight | 482.62 g/mol | 592.00 g/mol [4] |

| Appearance | Crystalline solid | White to beige powder |

| Purity | ≥95%[3] | ≥98% (HPLC)[5] |

| λmax | Not specified | 238, 291 nm[3] |

Table 2: Solubility Data for A-419259 and its Trihydrochloride Salt

| Solvent | A-419259 (Free Base) Solubility | A-419259 Trihydrochloride Solubility |

| DMSO | 16 mg/mL (33.15 mM)[6] | Soluble to 20 mM[5] |

| Methanol | Not specified | 1.4 mg/mL[3] |

| Water | Not specified | Soluble to 100 mM[5] |

| PEG300/Tween80/ddH₂O | Formulation for in vivo use described[6] | Not specified |

| Corn Oil | Formulation for in vivo use described[6] | Not specified |

Biological Activity and Mechanism of Action

A-419259 is a highly selective and potent inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration.[1][6] Dysregulation of SFK activity is implicated in various cancers, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3][5]

Table 3: Inhibitory Activity of A-419259 against Various Kinases

| Kinase Target | IC₅₀ (nM) | Reference |

| Src | 9 | [1][6] |

| Lck | <3 | [1][6] |

| Lyn | <3 | [1][6] |

| Hck | 0.43 - 11.26 | [3][5] |

| c-Abl | 3,000 | [3] |

| PKC | >33,000 | [3] |

A-419259 exerts its inhibitory effect by binding to the ATP-binding site of the kinase domain of SFKs.[7][8] This binding event stabilizes an inactive conformation of the kinase, characterized by an "αC-helix-out" arrangement, which prevents the necessary conformational changes for kinase activation and subsequent phosphotransfer.[7][8] This blockade of SFK autophosphorylation disrupts downstream signaling pathways critical for oncogenesis.[6]

Signaling Pathway

The following diagram illustrates the mechanism of action of A-419259 in inhibiting Src family kinase signaling.

Caption: Mechanism of A-419259 as a Src Family Kinase inhibitor.

Experimental Protocols

Detailed protocols for the chemical synthesis of A-419259 are proprietary. However, protocols for its use in biological assays are available from various studies.

In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of A-419259 against purified Src family kinases.

Objective: To determine the IC₅₀ value of A-419259 for a specific Src family kinase.

Materials:

-

Purified recombinant Src family kinase (e.g., Src, Lck, Lyn).

-

A-419259 stock solution (e.g., 10 mM in DMSO).

-

Kinase buffer (composition varies, typically contains Tris-HCl, MgCl₂, DTT).

-

ATP.

-

Specific peptide substrate for the kinase.

-

Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).

-

96-well or 384-well plates.

Procedure:

-

Prepare serial dilutions of A-419259 in kinase buffer.

-

Add the diluted A-419259 or vehicle control (DMSO) to the wells of the assay plate.

-

Add the purified kinase and peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the extent of substrate phosphorylation using a suitable detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the A-419259 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effects of A-419259 on cancer cell lines.

Objective: To determine the IC₅₀ value of A-419259 for inhibiting the proliferation of a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., K-562, Meg-01).[3]

-

Complete cell culture medium.

-

A-419259 stock solution.

-

Cell proliferation reagent (e.g., Calcein-AM, MTS, or similar viability dyes).[9]

-

96-well cell culture plates.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of A-419259 in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of A-419259 or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the inhibition against the drug concentration.

Caption: Workflow for a cell proliferation assay with A-419259.

Good Manufacturing Practice (GMP) Grade

The availability of A-419259 in GMP grade signifies that it is produced and controlled according to strict quality standards.[2][10] Good Manufacturing Practice is a system for ensuring that products are consistently produced and controlled according to quality standards appropriate for their intended use.[11]

Key Principles of GMP in Chemical Manufacturing:

-

Quality Management: A comprehensive quality system is in place to ensure product quality.[12]

-

Personnel: Adequately trained personnel are responsible for manufacturing and quality control.[12]

-

Premises and Equipment: Facilities and equipment are designed, maintained, and calibrated to prevent contamination and ensure consistent production.[12][13]

-

Documentation and Records: All processes are clearly defined, and all manufacturing and testing activities are meticulously documented.[12]

-

Production: Manufacturing processes are validated to ensure they consistently produce a product of the required quality.[11]

-

Quality Control: Rigorous testing is performed on starting materials, intermediates, and the final product to ensure they meet specifications.[13]

-

Validation: Processes and analytical methods are validated to demonstrate their reliability.[12]

While specific details of the GMP manufacturing process for A-419259 are proprietary, the GMP designation provides assurance of its purity, identity, and quality, making it suitable for use in preclinical studies and as an ancillary reagent in cell therapy applications.[2]

Handling and Storage

Storage:

-

Solid Form: Store at room temperature, desiccated.[5] For long-term storage, -20°C is recommended.[9]

-

Solutions: Prepare fresh solutions for optimal results.[6] Stock solutions in DMSO can be stored at -80°C for extended periods.[9] Avoid repeated freeze-thaw cycles.

Safety:

-

Handle in accordance with standard laboratory safety procedures.

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

This document is intended for research purposes only and not for human or veterinary use. The information provided is based on publicly available data and should be used as a guide. Researchers should consult the relevant literature and supplier documentation for the most up-to-date information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A 419259 trihydrochloride | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Health products policy and standards [who.int]

- 12. ema.europa.eu [ema.europa.eu]

- 13. youtube.com [youtube.com]

Foundational Research on the Kinase Inhibitor RK-20449 (A-419259): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on RK-20449, also known as A-419259, a potent pyrrolo-pyrimidine derivative with significant activity against Src family kinases (SFKs) and other key signaling molecules implicated in cancer. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways affected by this inhibitor.

Core Concepts: Mechanism of Action

RK-20449 (A-419259) is a selective inhibitor of Src family kinases, a group of non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of SFK activity is a hallmark of various cancers, making them attractive therapeutic targets. RK-20449 also demonstrates inhibitory activity against other kinases, including Fms-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML).[3] The compound exerts its anti-cancer effects by blocking the autophosphorylation of these kinases, thereby disrupting downstream oncogenic signaling pathways.[1]

Quantitative Data Summary

The inhibitory activity of RK-20449 has been quantified against several kinases and cancer cell lines. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in foundational studies.

| Kinase Target | IC50 (nM) | Reference(s) |

| Src | 9 | [1][2][4] |

| Lck | <3 | [1][2][4] |

| Lyn | <3 | [1][2][4] |

| Hck | 0.43 - 11.26 | [4] |

| Fyn | <100 | |

| Yes | <100 | |

| c-Abl | 3,000 | [4] |

| Protein Kinase C (PKC) | >33,000 | [4] |

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| K-562 | Chronic Myeloid Leukemia (CML), Ph+ | 0.1 - 0.3 | [2][4] |

| Meg-01 | Chronic Myeloid Leukemia (CML), Ph+ | 0.1 | [2][4] |

| DAGM/Bcr-Abl | Murine Myeloid Leukemia (IL-3 dependent) | 0.1 - 0.3 | [2] |

| Human Primary AML Cells | Acute Myeloid Leukemia (AML) | <1 in 17 of 25 cases |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections describe the key experimental protocols used in the initial characterization of RK-20449.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of RK-20449 to inhibit the enzymatic activity of purified kinases.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing a specific peptide substrate for the target kinase (e.g., Src, Hck), ATP, and the purified kinase enzyme is prepared.

-

Inhibitor Addition: RK-20449 is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A control with solvent only is included.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction. This is achieved by converting the ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

-

Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation and Viability Assays

These assays determine the effect of RK-20449 on the growth and survival of cancer cell lines.

MTT/MTS Assay Protocol:

-

Cell Plating: Leukemia cell lines (e.g., K-562, Meg-01) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere or stabilize overnight.

-

Compound Treatment: Cells are treated with various concentrations of RK-20449 or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation and Solubilization: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. For the MTT assay, a solubilization solution is then added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Immunoblotting for Phosphorylated Proteins

This technique is used to assess the effect of RK-20449 on the phosphorylation status of target kinases and downstream signaling proteins within cells.

Protocol:

-

Cell Lysis: Cancer cells are treated with RK-20449 for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Src). A separate blot is often probed with an antibody against the total protein as a loading control.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.

In Vivo Xenograft Model for Acute Myeloid Leukemia

Animal models are used to evaluate the anti-tumor efficacy of RK-20449 in a living organism.

Protocol:

-

Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are sublethally irradiated to facilitate engraftment. Human AML cells are then injected intravenously or subcutaneously into the mice.

-

Tumor Growth and Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemia cells in the peripheral blood or bone marrow via flow cytometry (for disseminated models).

-

Drug Administration: Once tumors are established or a certain level of engraftment is reached, mice are treated with RK-20449 (e.g., administered orally or via intraperitoneal injection) or a vehicle control on a defined schedule and dose.

-

Efficacy Assessment: The effect of the treatment on tumor growth or leukemia burden is assessed. At the end of the study, mice are euthanized, and tumors or tissues are collected for further analysis (e.g., histology, immunoblotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by RK-20449 and a typical experimental workflow for its evaluation.

Src Family Kinase Signaling Pathway

Caption: Inhibition of the Src signaling pathway by RK-20449.

Bcr-Abl Signaling Pathway in CML

Caption: RK-20449 targets Src kinases in the Bcr-Abl pathway.

FLT3 Signaling Pathway in AML

Caption: RK-20449 inhibits constitutively active FLT3 signaling.

Experimental Workflow for RK-20449 Evaluation

Caption: A typical preclinical evaluation workflow for RK-20449.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of A-419259 (GMP) on Hematopoietic Stem Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 is a potent and selective pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs), including Src, Lck, and Lyn.[1][2] This compound has garnered significant interest for its anti-proliferative and pro-apoptotic effects in various cancer models, particularly in chronic myeloid leukemia (CML).[1][2] The availability of a Good Manufacturing Practice (GMP) grade of A-419259 underscores its potential for clinical translation, particularly as an auxiliary agent in cell-based therapies. This technical guide provides an in-depth analysis of the effects of A-419259 on hematopoietic stem cell (HSC) proliferation, detailing its mechanism of action, relevant experimental protocols, and the signaling pathways involved.

Quantitative Data on A-419259 Activity

The inhibitory activity of A-419259 has been quantified against several key kinases, with a pronounced selectivity for the Src family. The following tables summarize the available data on its inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of A-419259

| Target Kinase | IC₅₀ (nM) |

| Lck | <3 |

| Lyn | <3 |

| Src | 9 |

| Hck | 11.26 |

| c-Abl | 3000 |

| PKC | >33,000 |

Table 2: Cellular Proliferation Inhibitory Activity of A-419259 in CML Cells

| Cell Line | Description | IC₅₀ (µM) |

| K-562 | Philadelphia chromosome-positive (Ph+) myeloid leukemia | 0.1 - 0.3 |

| Meg-01 | Ph+ myeloid leukemia | 0.1 |

| DAGM/Bcr-Abl | Bcr-Abl transformed myeloid cells (in the absence of IL-3) | 0.1 - 0.3 |

While the direct dose-dependent effects of A-419259 on the proliferation of normal, non-leukemic hematopoietic stem cells have not been extensively published, studies on mice with genetic deficiencies in Src family kinases (SFKs) provide valuable insights. These studies show that a lack of SFKs can lead to an increase in the number of hematopoietic stem and progenitor cells and enhance their colony-forming ability in response to specific cytokines like G-CSF and M-CSF.[5] Conversely, proliferation in response to other cytokines such as IL-3 and SCF was reduced.[5] This suggests that the effect of A-419259 on normal HSC proliferation is likely to be context-dependent, influenced by the specific cytokine milieu.

Signaling Pathways Modulated by A-419259 in Hematopoietic Stem Cells

A-419259 exerts its effects by inhibiting Src family kinases, which are crucial mediators in various signaling pathways that regulate cell proliferation, differentiation, and survival. In hematopoietic cells, SFKs are known to influence the STAT5 and Ras/MAPK (Erk) pathways, both of which are critical for stem cell fate decisions.

Proposed Signaling Pathway Downstream of Src Family Kinases in HSCs

The following diagram illustrates the proposed signaling cascade affected by A-419259 in hematopoietic stem cells. Inhibition of Src family kinases by A-419259 is expected to lead to reduced activation of downstream effectors like STAT5 and Erk, thereby influencing the balance between self-renewal and differentiation.

Experimental Protocols

Colony-Forming Unit (CFU) Assay to Assess Hematopoietic Progenitor Proliferation and Differentiation

This assay is a standard in vitro method to quantify and characterize hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.

Materials:

-

Bone marrow mononuclear cells (BMMCs) or purified CD34+ cells

-

A-419259 (GMP grade) dissolved in a suitable solvent (e.g., DMSO)

-

MethoCult™ medium (e.g., from STEMCELL Technologies) containing appropriate cytokines (e.g., SCF, IL-3, EPO, G-CSF, M-CSF)

-

Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)

-

Sterile 35 mm culture dishes

-

Sterile syringes and needles

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Isolate BMMCs or purify CD34+ cells from bone marrow or peripheral blood using standard density gradient centrifugation and/or immunomagnetic selection methods.

-

A-419259 Preparation: Prepare a stock solution of A-419259 and make serial dilutions to achieve the desired final concentrations for the assay.

-

Cell Plating:

-

Thaw MethoCult™ medium at 4°C overnight.

-

Prepare a cell suspension in IMDM + 2% FBS at a concentration 10-fold higher than the final desired plating concentration.

-

Add the cell suspension and the appropriate dilution of A-419259 (or vehicle control) to the MethoCult™ medium.

-

Vortex the tube vigorously for 2-3 seconds to ensure thorough mixing.

-

Let the tube stand for 5-10 minutes to allow air bubbles to escape.

-

Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish.

-

Gently rotate the dish to ensure the medium covers the entire surface.

-

-

Incubation: Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity. Incubate at 37°C in a 5% CO₂ humidified incubator for 10-14 days.

-

Colony Scoring: After the incubation period, enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.

Experimental Workflow for CFU Assay with A-419259

The following diagram outlines the key steps in the CFU assay.

Conclusion

A-419259 is a potent inhibitor of Src family kinases with demonstrated activity against leukemic cell proliferation. Its effect on normal hematopoietic stem cell proliferation is more nuanced, likely involving a shift in the balance between self-renewal and differentiation, mediated through the modulation of key signaling pathways such as STAT5 and Erk. The provided experimental protocols offer a framework for further investigation into the precise role of A-419259 in regulating hematopoiesis. Understanding these mechanisms is crucial for the development of novel therapeutic strategies, including the use of A-419259 in the context of hematopoietic stem cell transplantation and other cell-based therapies. Further research is warranted to establish a definitive dose-response relationship for A-419259 on the proliferation of healthy human hematopoietic stem cells.

References

The Role of A-419259 in Targeting Acute Myeloid Leukemia Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in treating AML is the persistence of leukemic stem cells (LSCs), a subpopulation of cells responsible for disease initiation, maintenance, and relapse. These LSCs are often resistant to conventional chemotherapy, highlighting the urgent need for targeted therapies that can effectively eradicate this cellular reservoir. A-419259, also known as RK-20449, has emerged as a promising investigational agent in this context. This pyrrolo-pyrimidine derivative is a potent and selective inhibitor of Src family kinases (SFKs), which are frequently overexpressed and activated in AML, particularly in LSCs.[1][2] This technical guide provides an in-depth overview of the role of A-419259 in AML stem cells, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

A-419259 exerts its anti-leukemic effects primarily through the inhibition of Src family kinases, including Hck, Fgr, Lyn, Lck, and Src.[3][4][5] Notably, Hematopoietic Cell Kinase (Hck) is highly expressed in AML-derived leukemic stem cells compared to their normal hematopoietic counterparts.[1][2] By inhibiting these kinases, A-419259 disrupts key oncogenic signaling pathways crucial for the survival and proliferation of AML stem cells.[3]

In addition to its potent activity against SFKs, A-419259 also demonstrates inhibitory effects on Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML and plays a critical role in leukemogenesis.[1][5] The dual inhibition of both SFKs and FLT3 by A-419259 provides a multi-pronged attack on the signaling networks that drive AML cell growth and survival.

Key downstream signaling pathways affected by A-419259 include:

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of both SFKs and FLT3. Its activation is essential for the self-renewal and maintenance of LSCs.[6] A-419259 has been shown to block the phosphorylation and activation of STAT5.[4]

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade that promotes cell proliferation and survival in AML. A-419259 has been demonstrated to inhibit ERK signaling.[4]

-

Fak/Pyk2 Pathway: A-419259 also inhibits the tyrosine phosphorylation of Focal Adhesion Kinase (Fak) and Proline-rich tyrosine kinase 2 (Pyk2), which are involved in cell adhesion and migration.[5]

Quantitative Data

The following tables summarize the in vitro efficacy of A-419259 against various myeloid leukemia cell lines and its in vivo activity in a patient-derived xenograft (PDX) model of AML.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K-562 | Chronic Myeloid Leukemia (CML) | 0.1 - 0.3 | [3][4] |

| Meg-01 | Chronic Myeloid Leukemia (CML) | 0.1 | [3][4] |

| In Vivo Model | Drug Administration | Effect | Reference |

| Patient-Derived Xenograft (PDX) of AML | 30 mg/kg, twice daily | Significantly reduced the total number of AML cells and AML stem cells in the bone marrow and spleen. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of A-419259 on AML stem cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of A-419259 on AML cells.

Materials:

-

96-well plates

-

AML cell lines (e.g., MV4-11, MOLM-14, THP-1, KG-1a)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

A-419259 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of A-419259 in complete culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest A-419259 concentration.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in AML cells treated with A-419259.

Materials:

-

AML cells

-

A-419259

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat AML cells with the desired concentrations of A-419259 for the indicated time. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of key signaling proteins in AML cells treated with A-419259.

Materials:

-

AML cells

-

A-419259

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat AML cells with A-419259, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Visualizations

Signaling Pathway of A-419259 in AML Stem Cells

Caption: Signaling pathway of A-419259 in AML stem cells.

Experimental Workflow for In Vitro and In Vivo Testing of A-419259

Caption: Experimental workflow for testing A-419259.

Conclusion

A-419259 represents a promising therapeutic agent for the treatment of AML, with a clear mechanism of action that targets key survival pathways in leukemic stem cells. Its ability to inhibit both Src family kinases and FLT3 provides a strong rationale for its continued investigation. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of A-419259 in AML.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Age‐associated myeloid malignancies – the role of STAT3 and STAT5 in myelodysplastic syndrome and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

A-419259 (GMP): A Technical Guide to its Impact on Bcr-Abl Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase. While direct Bcr-Abl inhibitors have revolutionized CML therapy, the emergence of resistance necessitates the exploration of alternative therapeutic strategies. One such approach involves targeting downstream signaling nodes and feedback loops essential for Bcr-Abl-mediated oncogenesis. This technical guide provides an in-depth analysis of A-419259, a potent pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs). While not a direct inhibitor of Bcr-Abl, A-419259 effectively disrupts the Bcr-Abl signaling network by targeting key SFK members, such as Hck and Lyn, which are critical for the activation of downstream pathways and the stability of the Bcr-Abl oncoprotein itself. This document summarizes the quantitative biochemical and cellular activity of A-419259, details the experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Introduction to Bcr-Abl and the Role of Src Family Kinases

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the BCR-ABL1 fusion gene. The product of this gene, the Bcr-Abl protein, is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[1] Bcr-Abl's persistent kinase activity leads to the activation of a complex network of downstream signaling pathways, promoting uncontrolled cell proliferation and resistance to apoptosis.[2] Key among these pathways are the Ras/MAPK, PI3K/Akt, and JAK/STAT signaling cascades.[1]

Src family kinases (SFKs), a group of non-receptor tyrosine kinases, play a pivotal and multifaceted role in Bcr-Abl signaling. SFKs such as Hck, Lyn, and Fyn are often overexpressed and activated in CML cells. They act as crucial downstream effectors, linking Bcr-Abl to pathways like STAT5 activation, which is vital for leukemic cell survival. Furthermore, SFKs can directly phosphorylate Bcr-Abl, creating a positive feedback loop that enhances its oncogenic activity. Given their integral role in sustaining the malignant phenotype, SFKs have emerged as a compelling therapeutic target for overcoming resistance and enhancing the efficacy of CML treatments.

A-419259: A Potent Inhibitor of Src Family Kinases

A-419259 is a broad-spectrum, ATP-competitive pyrrolo-pyrimidine inhibitor with high affinity for Src family kinases. It is not a direct inhibitor of the Bcr-Abl kinase itself but exerts its anti-leukemic effects by globally inhibiting SFK activity within the cell. This disruption of a critical downstream signaling hub leads to the suppression of proliferation and the induction of apoptosis in Bcr-Abl-positive CML cell lines.

Quantitative Data on A-419259 Activity

The following tables summarize the inhibitory potency of A-419259 against key kinases and its anti-proliferative effects on CML cell lines.

Table 1: In Vitro Kinase Inhibition Profile of A-419259

| Kinase Target | IC50 (nM) |

| Hck | 0.43 |

| Lck | <3 |

| Lyn | <3 |

| Src | 9 |

| c-Abl | 3,000 |

Data sourced from commercially available product information and scientific literature.

Table 2: Anti-proliferative Activity of A-419259 in CML Cell Lines

| Cell Line | Bcr-Abl Status | Assay Type | IC50 (µM) |

| K-562 | Positive | Growth Inhibition | 0.1 - 0.3 |

| Meg-01 | Positive | Proliferation | ~0.1 |

| DAGM/Bcr-Abl | Positive | Proliferation (no IL-3) | 0.1 - 0.3 |

Data sourced from scientific literature.

Signaling Pathways and Mechanism of Action

A-419259's impact on Bcr-Abl signal transduction is indirect yet profound. By inhibiting SFKs, it effectively severs the link between Bcr-Abl and several of its critical downstream effectors, most notably the STAT5 and MAPK/Erk pathways.

References

A Technical Guide to the Preliminary Studies of A-419259 in Solid Tumor Models

Abstract: A-419259 has been identified as a potent, second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs).[1] Its mechanism involves the disruption of key oncogenic signaling pathways by blocking kinase autophosphorylation.[2] While a significant body of research focuses on its efficacy in hematological malignancies like Chronic Myelogenous Leukemia (CML), preliminary studies indicate its potential therapeutic utility in solid tumor models. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

Mechanism of Action

A-419259 is an ATP-competitive inhibitor that selectively targets Src family kinases, including Src, Lck, and Lyn.[1][2] By binding to the ATP pocket of the kinase domain, it stabilizes an inactive "DFG-in/αC-helix-out" conformation, as observed in co-crystallization studies with the SFK member Hck.[3][4][5] This action prevents the autophosphorylation necessary for kinase activation, thereby inhibiting downstream signaling cascades crucial for cell proliferation and survival, such as the Stat5 and Erk pathways.[6] The primary mode of action is the global inhibition of myeloid SFK activity, which has been shown to be essential for transformation by oncogenes like Bcr-Abl in CML models and holds therapeutic potential for other cancers where SFK signaling is dysregulated.[1][6]

Quantitative Data: In Vitro Efficacy

The potency of A-419259 has been quantified through both direct kinase inhibition assays and cellular proliferation assays. The available data, primarily from CML cell lines, demonstrates sub-micromolar activity.

Table 1: Kinase Inhibitory Activity of A-419259

| Target Kinase | IC50 Value | Reference |

|---|---|---|

| Src | 9 nM | [1][2] |

| Lck | <3 nM | [1][2] |

Table 2: Cellular Activity of A-419259 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Endpoint | IC50 Value | Reference |

|---|---|---|---|---|

| K-562 | Chronic Myelogenous Leukemia | Proliferation | 0.1 - 0.3 µM | [1] |

| Meg-01 | Chronic Myelogenous Leukemia | Proliferation | ~0.1 µM | [1] |

| DAGM/Bcr-Abl | CML Model | Proliferation | 0.1 - 0.3 µM | [1] |

| Various CML Lines | Chronic Myelogenous Leukemia | SFK Activity | 0.1 - 0.3 µM |[1] |

In Vivo Efficacy in a Solid Tumor Model

While most detailed studies focus on leukemia, a key preclinical study demonstrated the efficacy of A-419259 in a solid tumor model. In female CD-1 nude mice bearing orthotopic CAL51 human breast cancer tumors, treatment with A-419259 resulted in significantly reduced tumor growth compared to vehicle-treated controls.[1] This finding, although not extensively detailed in the public literature, provides the primary evidence for its potential application against solid tumors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following protocols are based on published studies involving A-419259.

In Vitro Cell Proliferation Assay

This protocol is adapted from studies on primary CML progenitor cells and is suitable for solid tumor cell lines.[6]

-

Cell Plating: Plate tumor cells in triplicate in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium.

-

Compound Preparation: Prepare serial dilutions of A-419259 in the appropriate vehicle (e.g., DMSO) and then dilute into the cell culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

-

Treatment: Add the A-419259 dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Blue. Add the reagent according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

-

Analysis: Normalize the results to the vehicle-treated control wells and calculate IC50 values using non-linear regression analysis.

Western Blot for Kinase Activity Inhibition

This method assesses the ability of A-419259 to inhibit the autophosphorylation of Src kinases within the cell.[7]

-

Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of A-419259 for 1-4 hours.

-

Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Denature 20-30 µg of protein from each sample and separate them on an 8-10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the autophosphorylated, active form of Src (e.g., anti-phospho-Src Tyr416).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Loading Control: Strip the membrane and re-probe with an antibody for total Src or a housekeeping protein (e.g., GAPDH, Lyn) to ensure equal protein loading.[7]

In Vivo Compound Formulation

Proper formulation is critical for bioavailability in animal models.[2]

-

Aqueous-based Formulation:

-

Prepare a stock solution of A-419259 in DMSO (e.g., 16 mg/mL).

-

For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of ddH2O to bring the final volume to 1 mL. Use the solution immediately.

-

-

Oil-based Formulation:

-

Prepare a stock solution of A-419259 in DMSO (e.g., 16 mg/mL).

-

For a 1 mL working solution, add 50 µL of the clear DMSO stock to 950 µL of corn oil and mix thoroughly. Use the solution immediately.

-

Conclusion and Future Directions

A-419259 is a potent inhibitor of Src family kinases with well-documented anti-proliferative and pro-apoptotic effects in hematological cancer models.[1][6] The preliminary evidence from the CAL51 breast cancer xenograft study strongly suggests that its therapeutic potential extends to solid tumors.[1]

For drug development professionals and researchers, the next steps are clear. Further investigation is required across a diverse panel of solid tumor cell lines (e.g., lung, colon, pancreatic) to establish a broader efficacy profile. Subsequent in vivo studies in various orthotopic and patient-derived xenograft (PDX) models will be essential to validate these findings, establish optimal dosing regimens, and identify potential biomarkers of response and resistance. The detailed protocols and foundational data presented here provide a robust framework for these future investigations.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

A-419259 (GMP) Protocol for In Vitro Cell Culture Assays

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs).[1][2] This Good Manufacturing Practice (GMP) grade compound is a valuable tool for in vitro studies investigating signal transduction pathways and for the development of novel therapeutic strategies, particularly in oncology. A-419259 has demonstrated significant activity in blocking proliferation and inducing apoptosis in various cancer cell lines, most notably in chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML).[1][2][3][4][5] Its mechanism of action involves the inhibition of key oncogenic signaling pathways driven by kinases such as Src, Lck, and Lyn.[1][6][7]

This document provides detailed protocols for the use of GMP-grade A-419259 in in vitro cell culture assays, guidance on data interpretation, and a summary of its inhibitory activities.

Mechanism of Action

A-419259 is a broad-spectrum inhibitor of the Src family kinases.[1][7] It exerts its effects by binding to the ATP-binding site of these kinases, thereby preventing their autophosphorylation and subsequent activation.[3][6][8][9] This disruption of SFK activity interferes with downstream signaling pathways critical for cell proliferation, survival, and differentiation.[4][5] In the context of CML, A-419259 has been shown to inhibit the Bcr-Abl signal transduction pathway, a key driver of the disease.[2][4][10] The inhibition of SFKs by A-419259 leads to the suppression of downstream effectors such as STAT5 and Erk, ultimately resulting in cell cycle arrest and apoptosis in sensitive cell lines.[4][5]

Data Presentation

Table 1: Inhibitory Activity of A-419259 against Src Family Kinases

| Kinase | IC₅₀ (nM) |

| Src | 9 |

| Lck | <3 |

| Lyn | <3 |

| Hck | 11.26 |

Table 2: In Vitro Cellular Activity of A-419259

| Cell Line | Cell Type | Assay | IC₅₀ (µM) |

| K-562 | Chronic Myelogenous Leukemia | Proliferation | 0.1 - 0.3 |

| Meg-01 | Chronic Myelogenous Leukemia | Proliferation | 0.1 |

| DAGM/Bcr-Abl | - | Proliferation (IL-3 dependent) | 0.1 - 0.3 |

Experimental Protocols

Protocol 1: Preparation of A-419259 Stock Solution

Materials:

-

A-419259 (GMP grade)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of A-419259 powder.

-

Reconstitute the A-419259 in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex the tube until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)

Materials:

-

Target cells (e.g., K-562, Meg-01)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

A-419259 stock solution

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.

-

Prepare serial dilutions of A-419259 in complete cell culture medium from the stock solution. The final concentrations should bracket the expected IC₅₀ value (e.g., 0.01 µM to 10 µM).

-

Remove the existing medium from the cells and add the medium containing the different concentrations of A-419259. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Target cells

-

Complete cell culture medium

-

6-well cell culture plates

-

A-419259 stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of A-419259 (e.g., 0.1 µM, 0.3 µM, 1 µM) for a specified time (e.g., 24-48 hours). Include a vehicle control.

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

Mandatory Visualizations

Caption: A-419259 inhibits Src family kinases, disrupting oncogenic signaling and promoting apoptosis.

Caption: General experimental workflow for in vitro cell-based assays using A-419259.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

Application Notes and Protocols: Preparation of A-419259 (GMP) Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction:

A-419259, also known as RK-20449, is a potent, broad-spectrum, and selective pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs), including Src, Lck, and Lyn, with IC₅₀ values in the low nanomolar range.[1][2][3] It effectively blocks proliferation and induces apoptosis in various cancer cell lines, making it a valuable tool in cancer research and drug development.[4] A-419259 is also utilized in stem cell research to maintain pluripotency by inhibiting differentiation.[4]

The preparation of a high-quality, accurate, and stable stock solution is the first critical step for obtaining reliable and reproducible results in any downstream application. This document provides a detailed protocol for the preparation of a Good Manufacturing Practice (GMP) grade A-419259 stock solution using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines ensures the integrity and consistency of the compound for experimental use. GMP-grade small molecules are suitable for use as auxiliary reagents in cell therapy applications.[5]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of A-419259.

| Property | Value | Reference(s) |

| Synonyms | RK-20449, A419259 | [2][6] |

| Molecular Formula | C₂₉H₃₄N₆O | [1][2] |

| Molecular Weight | 482.63 g/mol | [1][6] |

| CAS Number | 364042-47-7 (free base) | [1][6] |

| Appearance | White to light yellow solid powder | [1] |

| Solubility in DMSO | 10 mg/mL (20.72 mM)[2] 12.5 mg/mL (25.90 mM)[1] 16 mg/mL (33.15 mM)[3] Note: Sonication may be required for dissolution. | [1][2][3] |

| Purity (GMP Grade) | ≥95% | [4] |

Experimental Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of A-419259 (GMP) in DMSO. It is crucial to use high-purity, anhydrous DMSO, as moisture can impact the solubility and stability of the compound.[1]

Materials and Equipment:

-

A-419259 (GMP grade) powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Laminar flow hood or sterile workbench

-

Sterile, amber-colored microcentrifuge tubes or cryovials

-

Sterile, calibrated micropipettes and tips

-

Vortex mixer

-

Bath sonicator

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves